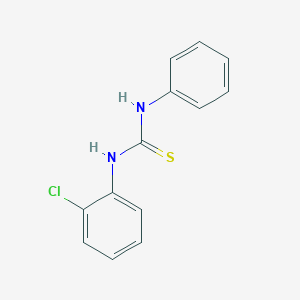

1-(2-Chlorophenyl)-3-phenylthiourea

Description

1-(2-Chlorophenyl)-3-phenylthiourea is an unsymmetrical thiourea derivative synthesized under aerobic conditions via the reaction of substituted phenyl isothiocyanates with amines . Its structure features a 2-chlorophenyl group and a phenyl group attached to the thiourea core (-N-C(S)-N-). The compound has been studied for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC₅₀ values of 50 and 60 µg/mL, respectively . Additionally, it exhibits moderate sensitivity as a fluorescent probe for mercury ion detection .

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXBIVMCTDXUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351356 | |

| Record name | 1-(2-chlorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-36-1 | |

| Record name | 1932-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chlorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Procedure Overview

2-Chloroaniline (0.05 mol) is treated with concentrated hydrochloric acid (10 mL) at 0°C to form 2-chlorophenylammonium chloride. Ammonium thiocyanate (0.05 mol) is dissolved in 15 mL water and added dropwise to the ammonium chloride suspension. The mixture is stirred at 25°C for 12 hours, after which phenyl isothiocyanate (0.05 mol) is introduced. Refluxing at 80°C for 4 hours completes the reaction, yielding the disubstituted product after extraction with ethyl acetate and chromatography.

Key Data:

Comparative Analysis

This method eliminates the need for intermediate isolation, reducing purification steps. However, the use of phenyl isothiocyanate increases material costs compared to KSCN-based approaches.

Catalytic Condensation Using Palladium Complexes

A third methodology, adapted from cross-coupling reactions, employs palladium catalysts to facilitate aryl-aryl bond formation. While originally designed for urea derivatives, this approach has been modified for thioureas.

Reaction Setup

A mixture of 2-chloroiodobenzene (10 mmol), phenylboronic acid (11 mmol), and [Pd(PPh3)4Cl2] (5 mol%) is refluxed in ethanol/water (3:1 v/v) with potassium carbonate (2 mmol) as a base. After 5 hours, the crude product is extracted, and the thiourea moiety is introduced via reaction with thiophosgene (CSCl2) in DCM.

Key Data:

Critical Evaluation of Methodologies

Structural and Spectroscopic Characterization

X-ray crystallography of analogous thioureas confirms the planar geometry of the C=S group, with bond lengths of 1.695–1.731 Å. Hydrogen bonding between N-H and sulfur atoms stabilizes the crystal lattice, as evidenced by D—H···S interactions (D···A = 3.343 Å).

Thermal Stability:

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Chlorophenyl)-3-phenylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Activity

Research indicates that 1-(2-Chlorophenyl)-3-phenylthiourea exhibits significant antimicrobial properties. It has been studied for its potential effectiveness against various bacteria, including anaerobic strains. Similar compounds have demonstrated antibacterial activity comparable to standard antibiotics like ceftriaxone, suggesting that this thiourea derivative could be developed as a targeted antibacterial agent .

2. Anticancer Properties

Thiourea derivatives, including this compound, have shown promise in anticancer research. Studies have indicated that these compounds can inhibit cell growth in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and disrupting the cell cycle, particularly at the S phase .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes suggests potential therapeutic applications in managing cognitive decline .

Industrial and Environmental Applications

1. Pharmaceutical Development

Due to its diverse biological activities, this compound is a candidate for pharmaceutical development. Its potential as an enzyme inhibitor and antimicrobial agent positions it well for further exploration in drug formulations targeting infections and neurodegenerative conditions .

2. Environmental Monitoring

The compound's ability to form stable complexes with metal ions makes it useful in environmental applications, particularly in sensing toxic metals like mercury. This property can be leveraged for environmental monitoring and remediation technologies .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2-Chlorophenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenyl groups may also contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiourea Derivatives

Structural Variations and Crystallographic Properties

The substituent positions and electronic effects significantly influence the physical and biological properties of thiourea derivatives. Key structural analogs include:

Key Observations :

- Hydrogen Bonding: Compounds with aminoethyl or benzoyl groups exhibit stronger intermolecular interactions, influencing solubility and crystallinity .

- Planarity vs. Flexibility : Cyclohexyl substituents (e.g., compound 3 in ) introduce conformational flexibility, which may reduce enzyme inhibition efficacy compared to rigid aromatic substituents .

Key Observations :

Key Observations :

- Aromatic isothiocyanates generally react efficiently with primary amines, but steric hindrance from substituents (e.g., 2-chloro) may require optimized reaction times .

Activité Biologique

1-(2-Chlorophenyl)-3-phenylthiourea is an organic compound within the thiourea class, notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a thiourea functional group, characterized by a carbonyl group bonded to a sulfur atom and two amine groups, with a chlorinated phenyl group and a phenyl group contributing to its unique chemical properties. Research has highlighted its potential in various therapeutic areas, including neurodegenerative diseases, antimicrobial treatments, and anticancer therapies.

The synthesis of this compound typically involves the reaction of isothiocyanates with amines. A common method includes:

- Preparation of Isothiocyanate : Reacting ammonium thiocyanate with an acid chloride.

- Condensation Reaction : The isothiocyanate reacts with 2-chloroaniline in an organic solvent such as acetone or ethanol under reflux conditions.

This synthetic route allows for good yields and the introduction of various substituents on the phenyl rings, enhancing the compound's versatility.

Antioxidant Activity

This compound exhibits significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further pharmacological studies aimed at developing antioxidant therapies.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on key enzymes involved in neurotransmission:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition contributes to increased acetylcholine levels in the synaptic cleft.

The IC50 values for these activities suggest that this compound has competitive inhibition potential against both enzymes (IC50 values reported around 50–60 µg/mL) .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

- Comparative studies with standard antibiotics like ceftriaxone demonstrate comparable efficacy, suggesting that this compound could serve as a targeted antibacterial agent .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results:

- Cell Viability Assays : The compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition .

- Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest at the S phase, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have focused on the biological activity of thiourea derivatives, including this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-3-phenylthiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions between 2-chloroaniline derivatives and phenyl isothiocyanate. Key factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (ambient to reflux), and stoichiometric ratios. Aerobic conditions may reduce side reactions, as seen in analogous thiourea syntheses . Purification via recrystallization or column chromatography is critical to isolate high-purity crystals.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, related thiourea derivatives (e.g., 1-(3-chlorophenyl)-3-cyclohexylthiourea) were crystallized in monoclinic systems (space group P21/n), with bond lengths and angles validated against computational models . Complementary techniques include NMR (e.g., verifying NH protons at δ 9–10 ppm) and FT-IR (confirming C=S stretches near 1250 cm⁻¹) .

Q. What are the primary solubility characteristics of this compound, and how do they affect experimental design?

- Methodological Answer : The chlorophenyl and phenyl groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Solubility can be enhanced via co-solvent systems (e.g., DMSO-water mixtures) or derivatization (e.g., introducing sulfonate groups). Solubility profiles must be characterized early to avoid interference in bioassays or spectroscopic analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ values) for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50–60 µg/mL against AChE/BChE ) may arise from assay conditions (pH, temperature), enzyme sources, or purity of the compound. To address this:

- Standardize protocols using validated enzyme kits (e.g., Ellman’s method for cholinesterases).

- Perform dose-response curves in triplicate with positive controls (e.g., galantamine).

- Validate compound purity via HPLC before assays.

Q. What computational strategies are effective for predicting the binding modes of this thiourea derivative to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like AChE. For example, compound 3 (analogous structure) showed a docking score of −10.01 kJ/mol with AChE, driven by hydrogen bonding to catalytic serine residues and π-π stacking with aromatic residues . MD simulations (>100 ns) further assess binding stability under physiological conditions.

Q. How can crystallographic data for this compound be corrected for absorption anisotropy in X-ray studies?

- Methodological Answer : Apply empirical absorption corrections using spherical harmonic models (e.g., SADABS or Blessing’s method). These correct intensity variations caused by crystal shape and beam orientation, improving the accuracy of thermal parameters and electron density maps .

Q. What strategies optimize the compound’s sensitivity as a fluorescent probe for heavy metal detection (e.g., mercury)?

- Methodological Answer : Modify the thiourea core to enhance metal chelation. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.